3,5-Dibromo-2-chlorobenzonitrile
Overview
Description
3,5-Dibromo-2-chlorobenzonitrile is a chemical compound with the CAS Number: 1160574-24-2 . It has a molecular weight of 295.36 . It is a solid substance that should be stored in a dry room at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H2Br2ClN/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H . This indicates that the molecule consists of 7 carbon atoms, 2 hydrogen atoms, 2 bromine atoms, 1 chlorine atom, and 1 nitrogen atom .Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dry room at room temperature . Its molecular weight is 295.36 .Scientific Research Applications
Thermodynamic and Structural Analysis
A comprehensive study on the structural and thermodynamic properties of chlorobenzonitrile isomers, including 3,5-Dibromo-2-chlorobenzonitrile, revealed insights into intermolecular interactions, polymorphism, and pseudosymmetry. The study provided valuable information on the molecular interactions and structural behavior of these compounds under various conditions, contributing to a better understanding of their properties in different states (Rocha et al., 2014).
Physical, Thermal, and Spectroscopic Properties
An experimental investigation focused on the physical, thermal, and spectroscopic properties of 2-Chlorobenzonitrile, a compound structurally related to this compound. The study assessed the impact of biofield treatment on these properties and found significant alterations, suggesting the potential for modifying the material's characteristics for various applications (Trivedi et al., 2015).
Utilization in Crop Resistance to Herbicides
This compound has been utilized in biotechnological applications, specifically in generating herbicide-resistant crops. The bromoxynil-specific nitrilase (bxn) gene, derived from soil bacterium, has been used to produce crops resistant to the herbicide Bromoxynil, showcasing the compound's significance in agricultural biotechnology (Taghipour & Huyop, 2013).
Safety and Hazards
The safety information for 3,5-Dibromo-2-chlorobenzonitrile includes several hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas, or vapors; avoiding contact with skin and eyes; using personal protective equipment; ensuring adequate ventilation; and removing all sources of ignition .
Relevant Papers One relevant paper discusses the one-step synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation . This paper could provide valuable insights into the synthesis of this compound. Another paper discusses the inhibition of photosynthetic electron transport by 5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides , which could provide insights into potential biological activities of this compound.
Mechanism of Action
Mode of Action
It’s known that halogenated benzonitriles, such as this compound, can undergo various reactions including nucleophilic substitution and free radical reactions . These reactions can lead to changes in the target molecules, potentially altering their function.
Pharmacokinetics
It’s known that the compound has a high gi absorption and is bbb permeant . . These properties could influence the compound’s bioavailability and distribution within the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Dibromo-2-chlorobenzonitrile. For instance, the compound is stable under normal room temperature when sealed in dry conditions . Other factors such as pH, presence of other chemicals, and temperature could potentially affect the compound’s stability and activity.
Properties
IUPAC Name |
3,5-dibromo-2-chlorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2ClN/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWLJSOZZJPDSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Cl)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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